1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride
Description
1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride is a quaternary ammonium salt featuring a pyridinium core substituted with a dimethylamino group at the 4-position and a 4-bromophenyl-acetyl moiety at the 1-position. The chloride counterion enhances its solubility in polar solvents, distinguishing it from analogous bromide or tetrafluoroborate salts. This compound is synthesized via quaternization of pyridine derivatives followed by metathesis to exchange anions, as seen in related ionic liquids like BPHP (1-(2-(4-bromophenyl)-2-oxoethyl)-3-((2-(1-(2-(4-bromophenyl)-2-oxoethyl)pyridine-1-ium-4-carbonyl)hydrazono)methyl)pyridin-1-ium tetrafluoroborate) .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanone;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN2O.ClH/c1-17(2)14-7-9-18(10-8-14)11-15(19)12-3-5-13(16)6-4-12;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUQPJXELCFOL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and pyridine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods may also include purification steps to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride involves its interaction with specific molecular targets. The bromophenyl group and the pyridinium ion play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Key Observations :
- Counterion Effects : The chloride counterion in the target compound improves aqueous solubility compared to bromide salts (e.g., compound 5a, m.p. 258–259°C ) or tetrafluoroborate (BPHP) .
- Synthetic Routes : Most derivatives are synthesized via alkylation or quaternization, but complex functionalities (e.g., BODIPY in ) require multi-step conjugation .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Thermal Stability : Nitro-substituted derivatives (e.g., 5a) exhibit lower decomposition temperatures than benzofuran-containing compounds (4d) .
- Spectroscopic Trends : The ketone C=O stretch (~1700 cm⁻¹) is consistent across derivatives, while electron-withdrawing groups (e.g., nitro in 5a) downfield-shift aromatic protons in NMR .
Key Observations :
- Bioactivity : Electron-withdrawing groups (e.g., bromophenyl) may enhance adsorption in anticorrosive applications, while electron-donating groups (e.g., methoxy in 3c) improve antioxidant activity .
- Medical Potential: Oxime derivatives () highlight the role of functional groups (e.g., hydroxyimino) in therapeutic applications .
Electronic and Crystallographic Insights
- Crystallography : Derivatives like 4d () are analyzed using SHELX and WinGX, revealing dense ionic packing due to planar aromatic systems .
Biological Activity
1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride is a pyridinium salt characterized by the presence of a bromophenyl group and a dimethylamino group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential biological activities.
The biological activity of this compound stems from its interaction with various molecular targets, particularly enzymes and proteins. The bromophenyl group enhances the compound's reactivity, while the dimethylamino group may facilitate interactions with biological molecules. These interactions can influence several biochemical pathways, including those related to enzyme inhibition and protein binding.
Pharmacological Studies
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines.
Case Studies
- Antimicrobial Activity : A study evaluating the antibacterial effects of this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections.
- Anticancer Properties : In another study, the compound was tested on human liver cancer cells (HepG2), where it exhibited cytotoxic effects, leading to cell death at specific concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride | Chlorophenyl Structure | Moderate antimicrobial activity | Chlorine substituent |
| 1-(2-(4-Fluorophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride | Fluorophenyl Structure | Lower cytotoxicity | Fluorine substituent |
| 1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride | Methylphenyl Structure | Similar activity profile | Methyl substituent |
The presence of the bromine atom in this compound is significant as it imparts distinct electronic properties that enhance its binding affinity to biological targets compared to similar compounds with different substituents.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and pyridine under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are required to evaluate its safety profile in vivo.
Future Directions
Ongoing research aims to explore the following areas:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating bacterial infections and cancers.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery to improve therapeutic outcomes.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride to improve yield and purity?
Methodological Answer: Synthesis optimization requires step-wise adjustments. For example:
- Step 1: Start with pyridin-4-ol derivatives and 4-bromo-substituted aryl precursors, as these are critical for constructing the pyridinium core .
- Step 2: Use N-alkylation under controlled pH (e.g., 8–9) to minimize side reactions.
- Step 3: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for purification .
- Key Reagents: Potassium carbonate for deprotonation, and anhydrous solvents to avoid hydrolysis.
- Yield Improvement: Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction rates compared to traditional reflux .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Target Selection: Prioritize assays linked to the compound’s structural analogs (e.g., kinase inhibition for pyridinium derivatives) .
- Assay Design:
Advanced Research Questions
Q. How can researchers design a study to investigate the compound’s mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics: RNA-seq (Illumina NovaSeq) of treated vs. untreated cells (p-value <0.05, fold-change >2).
- Proteomics: LC-MS/MS with TMT labeling to identify differentially expressed proteins (e.g., MAPK pathways).
- Data Integration: Use STRING DB for pathway enrichment and link to structural motifs (e.g., bromophenyl group’s role in DNA intercalation) .
Q. How can researchers investigate the environmental fate and ecotoxicological impacts using standardized OECD guidelines?
Methodological Answer:
- Degradation Studies:
- Hydrolysis: OECD 111 (pH 4–9, 50°C, HPLC monitoring).
- Photolysis: Simulated sunlight (λ >290 nm, 25°C) .
- Ecotoxicology:
- Daphnia magna Acute Toxicity: 48-hr LC₅₀ (OECD 202).
- Algal Growth Inhibition: 72-hr EC₅₀ (OECD 201) .
Q. What computational strategies validate the compound’s interaction with biological targets?
Methodological Answer:
Q. How can contradictions between computational modeling and experimental reactivity data be resolved?
Methodological Answer:
- Validation Steps:
- Synthetic Analogues: Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate electronic effects.
- Kinetic Studies: Stopped-flow spectroscopy to measure reaction rates (kobs) under varying pH/temperature.
- Theoretical Adjustments: Include solvent effects (PCM model) and dispersion corrections (DFT-D3) in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
